molecular formula C8H8N2 B1316416 3-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 25796-94-5

3-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1316416
CAS No.: 25796-94-5
M. Wt: 132.16 g/mol
InChI Key: ZLFHWHHHXXMPEY-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H8N2. It is a derivative of pyridine and pyrrole, featuring a fused ring system that includes both a pyridine and a pyrrole ring.

Mechanism of Action

Target of Action

The primary targets of 3-methyl-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The inhibition of FGFRs by this compound has several molecular and cellular effects. In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they inhibit the FGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival. The inhibition of FGFRs by this compound can lead to the suppression of tumor growth and progression, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, this compound significantly inhibits the migration and invasion of cancer cells, further highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFR . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFR, preventing the activation of downstream signaling pathways. The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under sealed, dry conditions at room temperature . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that prolonged exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated its potential to inhibit tumor growth over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can affect the compound’s bioavailability and efficacy. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys . Its localization and accumulation in these organs are critical for its therapeutic effects and potential toxicity. The interactions with transporters and binding proteins influence the compound’s distribution and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its subcellular localization and activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions can lead to the formation of the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce pyrrolidine derivatives .

Scientific Research Applications

3-Methyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrrolo[3,4-c]pyridine
  • 1H-pyrrolo[2,3-c]pyridine

Uniqueness

3-Methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the resulting electronic and steric effects.

Properties

IUPAC Name

3-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFHWHHHXXMPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948697
Record name 3-Methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25796-94-5
Record name 1H-Pyrrolo(3,2-b)pyridine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025796945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrrolo[3,2-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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